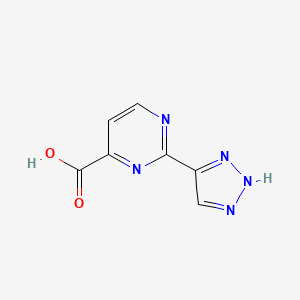![molecular formula C10H15NO B13162493 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B13162493.png)
3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-one: is a bicyclic compound with a unique structure that includes a cyclopropyl group and an azabicyclo octane framework
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-one typically involves the construction of the azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective construction of the scaffold, which can be achieved through various synthetic routes. For example, starting from an acyclic precursor containing the necessary stereochemical information, the bicyclic structure can be formed through a series of stereocontrolled transformations .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions: 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
Chemistry: In chemistry, 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biology, this compound can be used in the study of enzyme interactions and receptor binding due to its rigid bicyclic structure, which can mimic natural substrates or inhibitors.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure can be modified to create analogs with improved pharmacological properties.
Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and modifications of the compound .
類似化合物との比較
- 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-one
- 8-Oxa-3-azabicyclo[3.2.1]octane
- 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride
Comparison: Compared to these similar compounds, 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-one is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. The cyclopropyl group introduces strain into the molecule, which can affect its stability and reactivity in chemical reactions .
特性
分子式 |
C10H15NO |
|---|---|
分子量 |
165.23 g/mol |
IUPAC名 |
3-cyclopropyl-3-azabicyclo[3.2.1]octan-8-one |
InChI |
InChI=1S/C10H15NO/c12-10-7-1-2-8(10)6-11(5-7)9-3-4-9/h7-9H,1-6H2 |
InChIキー |
QNNPSTYNOZKQGN-UHFFFAOYSA-N |
正規SMILES |
C1CC1N2CC3CCC(C2)C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


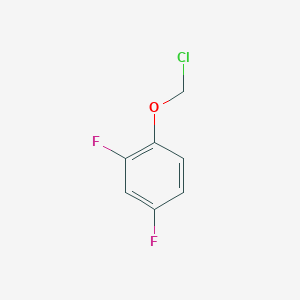
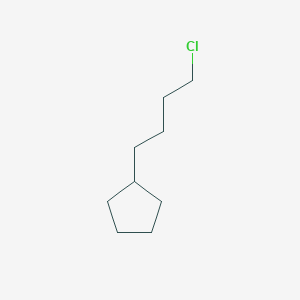
![3-Methoxyspiro[3.3]heptane-1-sulfonamide](/img/structure/B13162432.png)


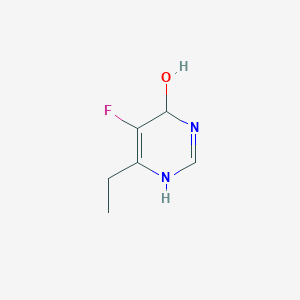
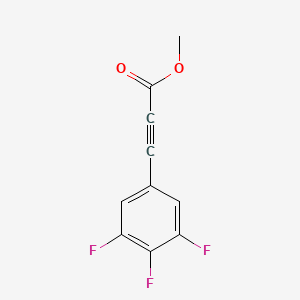

![{2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}methanol](/img/structure/B13162460.png)
![6-Chloro-2-(1,4-diazepan-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B13162474.png)
![[1-(Aminomethyl)-2-methylcyclohexyl]methanol](/img/structure/B13162477.png)
![1-[(2-Bromophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13162483.png)
![Ethyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13162485.png)
